BenchChemオンラインストアへようこそ!

tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate

GPR119 agonist synthesis orthogonal protecting group strategy piperidine Boc deprotection

tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate (CAS 1300713-12-5), designated S5I1 in the primary literature, is a Boc-protected piperidine intermediate bearing a 4-nitrobenzamido substituent at the 4-position. Its molecular formula is C₁₇H₂₃N₃O₅, with a molecular weight of 349.38 g/mol and a computed density of 1.3 ± 0.1 g/cm³.

Molecular Formula C17H23N3O5
Molecular Weight 349.387
CAS No. 1300713-12-5
Cat. No. B2616976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate
CAS1300713-12-5
Molecular FormulaC17H23N3O5
Molecular Weight349.387
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)19-10-8-13(9-11-19)18-15(21)12-4-6-14(7-5-12)20(23)24/h4-7,13H,8-11H2,1-3H3,(H,18,21)
InChIKeyDNLUEUGYFACSST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate (CAS 1300713-12-5): A Boc-Protected 4-Nitrobenzamido Piperidine Intermediate for GPR119 Agonist Synthesis


tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate (CAS 1300713-12-5), designated S5I1 in the primary literature, is a Boc-protected piperidine intermediate bearing a 4-nitrobenzamido substituent at the 4-position [1]. Its molecular formula is C₁₇H₂₃N₃O₅, with a molecular weight of 349.38 g/mol and a computed density of 1.3 ± 0.1 g/cm³ . The compound serves as the direct synthetic precursor to the key pharmacophore 4-nitro-N-(piperidin-4-yl)benzamide (S5I2) via TFA-mediated Boc deprotection, enabling modular construction of GPR119 agonist libraries [1]. Commercially, it is available at minimum purities of 95% from multiple vendors, with select suppliers offering 98% purity .

Why Generic Substitution of tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate with In-Class Analogs Fails


In-class piperidine-1-carboxylate analogs cannot be interchanged with tert-butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate for GPR119 agonist synthesis due to three interdependent factors: (i) the 4-nitro group confers distinct electronic properties that modulate downstream receptor binding affinity [1]; (ii) the Boc protecting group provides orthogonal protection of the piperidine nitrogen, enabling selective deprotection without affecting the acid-labile 4-nitrobenzamido moiety—a capability absent in the deprotected free amine S5I2 [1]; and (iii) physicochemical properties such as boiling point, density, and storage requirements differ substantially from close analogs like the 4-fluoro (CAS 913634-42-1) and 4-methoxy (CAS 1233954-81-8) derivatives . Substituting any of these parameters risks synthetic failure, altered pharmacokinetic profiles in downstream candidates, or cold-chain logistics non-compliance.

Quantitative Differentiation Evidence for tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate vs. Closest Analogs


Orthogonal Boc Protection Enables Selective Deprotection Unavailable in Free Amine S5I2

The target compound (S5I1) carries a Boc protecting group on the piperidine nitrogen, enabling TFA-mediated deprotection to yield the free amine S5I2 without affecting the 4-nitrobenzamido moiety [1]. In direct contrast, the deprotected analog 4-nitro-N-(piperidin-4-yl)benzamide hydrochloride (CAS 1233953-05-3) lacks this orthogonal protection, rendering it unsuitable for multi-step synthetic sequences where the piperidine nitrogen must remain masked during subsequent amidation or coupling steps [1]. This orthogonal protection strategy is explicitly reported in the two-step GPR119 agonist synthetic route where S5I1 is the mandatory intermediate before TFA deprotection to S5I2 [1].

GPR119 agonist synthesis orthogonal protecting group strategy piperidine Boc deprotection

Elevated Computed Boiling Point (529.8°C) vs. 4-Fluoro Analog (461.1°C) Indicates Stronger Intermolecular Interactions

The target compound exhibits a computed boiling point of 529.8 ± 45.0 °C at 760 mmHg, substantially higher than the 461.1 ± 40.0 °C predicted for the 4-fluoro analog tert-butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate (CAS 913634-42-1) . This 68.7 °C difference reflects stronger intermolecular forces attributable to the 4-nitro group's greater polarity and hydrogen-bonding capacity compared to the 4-fluoro substituent. The higher boiling point correlates with a higher computed density of 1.3 ± 0.1 g/cm³ for the target compound vs. 1.18 ± 0.1 g/cm³ for the 4-fluoro analog .

thermal stability boiling point comparison physicochemical property differentiation

Validated Synthetic Intermediate in Peer-Reviewed GPR119 Agonist Medicinal Chemistry with Docking-Confirmed Downstream Potency

The target compound is explicitly documented as intermediate-1 (S5I1) in a published GPR119 agonist synthesis campaign where its deprotected product S5I2 serves as the core pharmacophore for a series of derivatives (S5F1–S5F7) [1]. Downstream derivatives derived from this intermediate achieved docking scores of -12.8 kcal/mol (S5F4) and -10.7 kcal/mol (S5F2) against the GPR119 receptor homology model, compared to -11 kcal/mol for the reference agonist AR231453 [1]. In contrast, non-nitro analogs such as tert-butyl 4-benzamidopiperidine-1-carboxylate (CAS 955050-02-9) lack the electron-withdrawing 4-nitro group critical for the receptor binding interactions documented in this series [1].

GPR119 agonist molecular docking diabetes drug discovery structure-activity relationship

Cold-Chain Storage Requirement (-4°C to -20°C) Differs from Room-Temperature-Stable 4-Methoxy Analog

The target compound requires storage at -4°C for short-term (6–12 weeks) and -20°C for long-term (1–2 years), with shipping at 0°C . In contrast, the structurally analogous tert-butyl 4-(4-methoxybenzamido)piperidine-1-carboxylate (CAS 1233954-81-8) is specified for storage at 2–8°C in sealed dry conditions and ships at ambient room temperature . This 6–28°C difference in required storage temperature indicates that the 4-nitro group introduces thermal lability not present in the 4-methoxy analog, necessitating dedicated cold-chain infrastructure for procurement, inventory management, and distribution.

storage stability cold-chain logistics compound procurement specifications

Optimal Application Scenarios for tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate Procurement


GPR119 Agonist Medicinal Chemistry: Modular Synthesis of 4-Nitrobenzamido Piperidine Derivatives

The target compound is the optimal procurement choice for medicinal chemistry programs building GPR119 agonist libraries via the published S5I1 → S5I2 → S5F1–S5F7 synthetic route. The Boc group permits late-stage piperidine nitrogen diversification through sequential deprotection and amidation, a strategy validated by the docking-confirmed potency improvement of derivative S5F4 (-12.8 kcal/mol) over the reference agonist AR231453 (-11.0 kcal/mol) [1]. The unsubstituted benzamido analog (CAS 955050-02-9) cannot access this SAR space because it lacks the 4-nitro pharmacophore essential for GPR119 binding interactions.

Process Chemistry Scale-Up Requiring High Thermal Stability During Distillation or Solvent Removal

The target compound's elevated boiling point (529.8 °C vs. 461.1 °C for the 4-fluoro analog) [1] makes it preferable for process chemistry workflows involving high-temperature solvent stripping or vacuum distillation. The 68.7 °C boiling point advantage provides a wider operational window before thermal decomposition, reducing product loss during scale-up. Procurement for kilo-lab campaigns should prioritize this compound over the lower-boiling 4-fluoro analog when distillation-based purification is anticipated.

Academic and Industrial Diabetes Research Requiring Literature-Validated Synthetic Intermediates

Research groups initiating GPR119-targeted diabetes drug discovery benefit from procuring the target compound as a literature-precedented intermediate with full synthetic characterization (FT-IR, ¹H/¹³C NMR, LC-MS) [1]. This eliminates the need for in-house synthesis and characterization of the S5I1 intermediate, accelerating project timelines. The deprotected free amine S5I2 (CAS 1233953-05-3) may be procured separately for direct biological testing, but the Boc-protected form S5I1 remains the essential building block for analog generation.

Cold-Chain-Equipped Facilities Requiring Pre-Validated Storage Protocols for Nitroaromatic Compounds

Organizations with established -20°C storage infrastructure can leverage the target compound's documented stability profile (-20°C for 1–2 years) [1] for long-term inventory planning. The explicit storage specification distinguishes it from the 4-methoxy analog which ships at ambient temperature, enabling procurement teams to make informed logistics decisions based on available cold-chain capacity.

Quote Request

Request a Quote for tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.